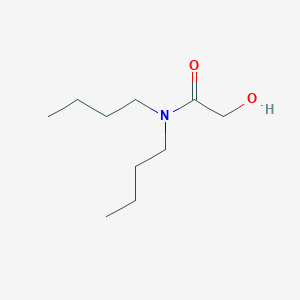

n,n-dibutyl-2-hydroxyacetamide

Description

N,N-Dibutyl-2-hydroxyacetamide (CAS: Not explicitly provided in evidence) is a hydroxyacetamide derivative characterized by two butyl groups attached to the nitrogen atom and a hydroxyl group on the α-carbon of the acetamide backbone. This structural configuration confers unique solubility and reactivity properties, making it relevant in pharmaceutical and industrial applications, such as solvent formulations or intermediates in organic synthesis.

Properties

CAS No. |

70785-78-3 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N,N-dibutyl-2-hydroxyacetamide |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-11(8-6-4-2)10(13)9-12/h12H,3-9H2,1-2H3 |

InChI Key |

UQUCGKURBJKXPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CO |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-dibutyl-2-hydroxyacetamide typically involves the reaction of butylamine with glyoxylic acid. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Butylamine+Glyoxylic Acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n,n-dibutyl-2-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of N,N-di-n-Butyl-2-oxoacetamide.

Reduction: Regeneration of this compound.

Substitution: Formation of various N,N-dialkyl or N,N-diaryl derivatives.

Scientific Research Applications

n,n-dibutyl-2-hydroxyacetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of n,n-dibutyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Key Compounds and Similarity Scores (from ):

The following compounds exhibit high structural similarity to N,N-Dibutyl-2-hydroxyacetamide based on molecular descriptors and functional groups:

| Compound ID | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| A127021 | 1696-20-4 | 0.93 | N,N-Dialkyl acetamide with hydroxyl group |

| A153909 | 109-11-5 | 0.87 | N,N-Dimethylacetamide (DMA) |

| A263168 | 4394-85-8 | 0.83 | N,N-Diethyl-2-hydroxyacetamide |

| A272158 | 1440-61-5 | 0.78 | 2,2'-Oxybis(N,N-dibutylacetamide) |

Analysis :

- A127021 (CAS 1696-20-4) : With a similarity score of 0.93, this compound likely shares the hydroxylated acetamide core but differs in alkyl substituents. Its higher polarity may enhance solubility in polar solvents compared to this compound .

Functional Analogues

N,N-Diethylacetamide (CAS 685-91-6)

| Property | N,N-Diethylacetamide | This compound (Inferred) |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | Likely C₁₀H₂₁NO₂ |

| Molecular Weight | 115.18 g/mol | ~187.28 g/mol (estimated) |

| Boiling Point | ~193–195°C | Higher due to increased alkyl chain |

| Solubility | Miscible with water | Lower water solubility (hydrophobic butyl) |

| Applications | Solvent, polymer synthesis | Likely specialty solvents or APIs |

Key Differences :

- The hydroxyl group in this compound introduces hydrogen-bonding capacity, altering its solvation behavior compared to non-hydroxylated analogs like N,N-Diethylacetamide .

- Longer butyl chains increase lipophilicity, making it more suitable for lipid-based formulations .

Hazard and Regulatory Profiles

- N,N-Dimethylacetamide (DMA, CAS 127-19-5) : Classified as a reproductive toxin and regulated under OSHA (Permissible Exposure Limit: 10 ppm). In contrast, this compound’s hazards remain less documented, though its hydroxyl group may reduce volatility and inhalation risks .

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamides

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity to Target | Key Application |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₀H₂₁NO₂ | ~187.28 | Reference compound | Specialty solvents |

| A127021 | 1696-20-4 | Not provided | Not provided | 0.93 | Pharmaceutical synthesis |

| N,N-Diethylacetamide | 685-91-6 | C₆H₁₃NO | 115.18 | 0.83 | Polymer industry |

| N,N-Dimethylacetamide (DMA) | 127-19-5 | C₄H₉NO | 87.12 | 0.87 | Industrial solvent |

Table 2: Hazard Comparisons

| Compound | Volatility | OSHA PEL (ppm) | Reproductive Toxicity | Hydrophobicity |

|---|---|---|---|---|

| This compound | Low | Not established | Unknown | High |

| N,N-Dimethylacetamide | High | 10 | Yes | Moderate |

| N,N-Diethylacetamide | Moderate | Not established | No data | Moderate |

Research Findings and Implications

- Synthetic Pathways : highlights that hydroxylated acetamides like this compound are synthesized via nucleophilic substitution or hydroxylation of precursor amides, often requiring catalysts like palladium or enzymes .

- Performance in Formulations : Butyl derivatives exhibit enhanced thermal stability compared to ethyl or methyl analogs, making them suitable for high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.